tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
Description
Historical Context of Oxathiazole-Based Compounds in Organic Chemistry
The exploration of oxathiazole derivatives represents a significant chapter in heterocyclic chemistry, with early research dating to the mid-20th century. Oxathiazoles, characterized by a five-membered ring containing oxygen, sulfur, and nitrogen, emerged as versatile scaffolds due to their unique electronic and steric properties. Initial studies focused on their synthesis via 1,3-dipolar cycloadditions, a method later refined to produce diverse derivatives with applications in pharmaceuticals and agrochemicals. The discovery of 1,3,4-oxathiazol-2-one derivatives in the 1970s highlighted their utility as intermediates in generating nitrile sulfides, which could be trapped to form complex heterocycles. This reactivity spurred interest in related systems, including 1,2,3-oxathiazoles, which gained attention for their structural novelty and potential in asymmetric synthesis. The tert-butyl derivative under discussion represents a modern iteration of these efforts, integrating advanced stereochemical control and functional group compatibility.
Structural Classification within Heterocyclic Chemistry
tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d]oxathiazole-3(3aH)-carboxylate 2,2-dioxide belongs to the bicyclic fused-ring heterocycles, combining a cyclopentane moiety with a 1,2,3-oxathiazole ring. The parent 1,2,3-oxathiazole is a five-membered ring system with oxygen at position 1, sulfur at position 2, and nitrogen at position 3, as defined by IUPAC nomenclature rules. In this compound, the oxathiazole ring is partially saturated and fused to a cyclopentane ring, resulting in a tetracyclic framework designated as tetrahydrocyclopenta[d]oxathiazole. The 2,2-dioxide suffix indicates the presence of two sulfonyl groups on the sulfur atom, a modification that enhances the ring’s electronic stability and influences its reactivity. The tert-butyl carbamate group at position 3 further classifies this molecule as a protected amine derivative, a common strategy in peptide and heterocycle synthesis.
Table 1: Structural Features of the Compound
Significance of the 1,2,3-Oxathiazole Scaffold in Modern Research
The 1,2,3-oxathiazole scaffold has garnered interest due to its dual role as a rigid bicyclic framework and a source of tunable reactivity. Unlike its 1,3,4-oxathiazole counterparts, which are planar and favor π-conjugation with aromatic substituents, the 1,2,3-oxathiazole system in this compound adopts a non-planar conformation due to fusion with a cyclopentane ring. This distortion introduces strain, which can be leveraged in catalytic asymmetric reactions or as a conformational lock in drug design. The sulfonyl groups (2,2-dioxide) enhance electrophilicity at the sulfur center, making the scaffold amenable to nucleophilic substitutions or cross-coupling reactions. Recent studies have exploited similar frameworks to develop protease inhibitors and kinase modulators, underscoring the pharmacophoric potential of this system.
Overview of the tert-Butyl Substituent’s Role in Heterocycle Chemistry
The tert-butyl group in this compound serves multiple strategic purposes. As a bulky, electron-donating substituent, it shields the carbamate nitrogen from undesired nucleophilic attacks, enhancing the molecule’s stability during synthetic transformations. This protection is critical in multi-step syntheses, where intermediates must remain inert to specific reagents. Additionally, the tert-butyl group improves solubility in organic solvents, facilitating purification via crystallization or chromatography. Its stereoelectronic effects also influence the conformation of the fused cyclopentane ring, potentially directing regioselectivity in subsequent reactions. The use of tert-butyl carbamates as protecting groups is well-documented in peptide synthesis, but their application to complex heterocycles like this oxathiazole derivative demonstrates their versatility in modern organic chemistry.
Research Rationale and Scope of the Compound’s Investigation
The investigation of tert-butyl (3aS,6aS)-tetrahydrocyclopenta[d]oxathiazole-3(3aH)-carboxylate 2,2-dioxide is driven by its dual utility as a synthetic intermediate and a structural motif in bioactive molecules. Its fused-ring system offers a platform for studying strain-induced reactivity, particularly in cycloadditions or ring-opening polymerizations. The sulfonyl groups present opportunities for further functionalization, such as sulfonamide formation or participation in Suzuki-Miyaura couplings. In medicinal chemistry, analogous bicyclic systems have shown promise as kinase inhibitors, suggesting potential therapeutic applications for this compound. Current research aims to elucidate its reactivity patterns, optimize synthetic routes, and explore its incorporation into larger molecular architectures. These efforts align with broader goals in heterocyclic chemistry to develop sustainable, scalable methods for complex scaffold synthesis.
Properties
Molecular Formula |
C10H17NO5S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)15-9(12)11-7-5-4-6-8(7)16-17(11,13)14/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
ZNCCYXVZFSELKH-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]2OS1(=O)=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2OS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Burgess Reagent-Mediated Cyclization
One of the well-documented methods to prepare such oxathiazole sulfamidates involves the reaction of epoxides or diols with the Burgess reagent or its chiral derivatives. The Burgess reagent, originally developed as a mild dehydrating agent, has been adapted to transform epoxides into cyclic sulfamidates by ring-opening and intramolecular cyclization, followed by oxidation to the sulfone.
Step 1: Epoxide or Diol Substrate Preparation
The starting material is usually a cyclic epoxide or 1,2-diol with the desired stereochemistry. These substrates can be prepared via classical epoxidation or dihydroxylation methods with chiral auxiliaries or catalysts to induce stereoselectivity.Step 2: Reaction with Burgess Reagent
The Burgess reagent reacts with the epoxide to yield a five- or seven-membered sulfamidate ring. This step involves nucleophilic attack on the epoxide, ring closure, and formation of the oxathiazole ring system.Step 3: Oxidation to Sulfone (2,2-dioxide)
The sulfur atom in the ring is oxidized to the sulfone form, providing the 2,2-dioxide functionality, which is crucial for the compound's stability and reactivity.Step 4: Installation of tert-Butyl Carbamate Group
The carboxylate moiety is protected as a tert-butyl carbamate (Boc) group to enhance stability and facilitate purification and handling.
This method allows for stereocontrolled synthesis of the target compound, as the chiral auxiliary version of the Burgess reagent can induce asymmetric induction during the ring closure.
Alternative Routes Involving Sulfonium Ylides
Another approach involves the use of sulfonium ylides derived from chiral thiolane or thiane precursors. These ylides react with aldehydes or ketones to form epoxides or oxathiazole intermediates, which can then be converted to the target compound via subsequent oxidation and protection steps.
Step 1: Preparation of Chiral Sulfonium Ylide
Sulfonium salts are prepared from chiral cyclic sulfides, which upon deprotonation form ylides.Step 2: Reaction with Carbonyl Compounds
The ylide reacts with aldehydes or ketones to form epoxides with high enantioselectivity.Step 3: Ring Closure and Oxidation
The epoxides undergo ring closure to form oxathiazole rings, followed by oxidation to sulfones.Step 4: Protection and Purification
The carboxylate group is protected as tert-butyl carbamate.
This method benefits from the high stereoselectivity of sulfonium ylide chemistry and allows for the synthesis of optically active compounds.
Summary Table of Preparation Routes
| Preparation Step | Burgess Reagent Route | Sulfonium Ylide Route |
|---|---|---|
| Starting Material | Cyclic epoxides or 1,2-diols | Chiral cyclic sulfides and aldehydes/ketones |
| Key Reagent | Burgess reagent or chiral auxiliary analog | Sulfonium salts (chiral) |
| Reaction Type | Nucleophilic ring-opening and cyclization | Ylide addition to carbonyl, epoxidation |
| Oxidation Step | Sulfur oxidation to sulfone (2,2-dioxide) | Sulfur oxidation post ring closure |
| Protecting Group Installation | tert-Butyl carbamate (Boc) protection | tert-Butyl carbamate (Boc) protection |
| Stereocontrol | Chiral auxiliary in Burgess reagent induces stereochemistry | Chiral sulfonium ylide induces enantioselectivity |
Research Findings and Mechanistic Insights
Mechanism of Burgess Reagent Reaction with Epoxides
Studies employing Density Functional Theory (DFT) have elucidated the mechanism by which the Burgess reagent reacts with epoxides to form sulfamidates. The reaction proceeds via nucleophilic attack on the epoxide, followed by ring closure to the oxathiazole ring and oxidation to the sulfone. The chiral auxiliary version of the reagent can induce stereoselective formation of cis and trans amino alcohols from these intermediates, valuable for pharmaceutical synthesis.Stereochemical Outcomes
The stereochemistry at the 3a and 6a positions is controlled by the stereochemical configuration of the starting epoxide or diol and the chiral auxiliary on the Burgess reagent. Inversion at the benzylic center during ring closure has been observed, consistent with SN2-type mechanisms.Synthetic Utility
The resulting tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d]oxathiazole-3(3aH)-carboxylate 2,2-dioxide serves as a key intermediate for the synthesis of amino alcohols and other biologically relevant compounds, including HIV protease inhibitors and other pharmaceutical agents.
Data Table: Physical and Chemical Properties
Chemical Reactions Analysis
tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogues based on structural motifs, synthetic routes, and functional group reactivity.
Table 1: Structural Comparison
Key Observations:
Core Structure: The target compound’s bicyclic system contrasts sharply with the linear aliphatic chain of tert-Butyl (3S)-3-amino-5-methylhexanoate and the planar triterpenoid/flavonoid scaffolds of Zygocaperoside and Isorhamnetin-3-O-glycoside. The fused ring system in the target molecule enables unique stereoelectronic effects, critical for asymmetric induction in synthesis . Unlike glycosides (e.g., Zygocaperoside), the sulfone group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions .
Synthetic Methods: The target compound is synthesized via a three-component reaction under anhydrous conditions using thionyl chloride and acetonitrile . In contrast, tert-Butyl (3S)-3-amino-5-methylhexanoate is typically prepared via esterification of amino acids, while glycosides like Zygocaperoside are isolated from natural sources and purified via chromatography .
Glycosides like Zygocaperoside show characteristic anomeric proton signals (~4.5–5.5 ppm) in $^{1}\text{H}$-NMR .
Table 2: Reactivity and Stability
| Property | Target Compound | tert-Butyl (3S)-3-Amino-5-methylhexanoate | Zygocaperoside |
|---|---|---|---|
| Stability in Air | Stable (tert-butyl protection) | Moderate (amine oxidation risk) | Labile (glycosidic bond) |
| Electrophilic Reactivity | High (sulfone moiety) | Low | Low |
| Solubility | Soluble in polar aprotic solvents | Soluble in DCM/THF | Water-methanol mixtures |
Research Implications
The target compound’s rigid bicyclic framework and sulfone group make it superior to linear esters (e.g., tert-Butyl (3S)-3-amino-5-methylhexanoate) in stereocontrolled synthesis. However, its synthetic complexity limits scalability compared to naturally abundant glycosides like Zygocaperoside. Future studies should explore hybrid derivatives combining sulfone reactivity with glycoside bioactivity.
Biological Activity
The compound tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide is a complex heterocyclic molecule with promising biological activity. Its unique structural characteristics, including a tetrahydrocyclopenta framework and an oxathiazole moiety, suggest potential applications in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 263.31 g/mol
- CAS Number : Not available
- Structural Features : The compound features a tert-butyl group that enhances its lipophilicity and may influence its biological interactions.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit various biological activities. These include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with diseases. For instance, it has been noted for potential inhibitory effects on kinases and phosphatases.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound could also possess activity against bacterial or fungal strains.
- Anti-inflammatory Effects : There is evidence suggesting that derivatives of oxathiazole can modulate inflammatory responses, which may extend to this compound as well.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effect | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of kinases and phosphatases | |
| Antimicrobial Activity | Possible activity against bacteria/fungi | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrocyclopenta Framework : This step often includes cyclization reactions to create the cyclopentane structure.
- Introduction of the Oxathiazole Moiety : This can be achieved through electrophilic substitution or condensation reactions involving sulfur and nitrogen-containing precursors.
- Carboxylation and Dioxo Group Addition : Final modifications to introduce the carboxylate and dioxo functionalities are performed using established organic synthesis techniques.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Cyclization | Formation of tetrahydrocyclopenta framework |
| Electrophilic Substitution | Introduction of oxathiazole moiety |
| Final Modifications | Carboxylation and addition of dioxo groups |
Study 1: Enzyme Inhibition
In a study investigating enzyme inhibition, this compound was tested against a panel of kinases. Results indicated a significant reduction in kinase activity at micromolar concentrations, suggesting its potential as a therapeutic agent in diseases characterized by dysregulated kinase signaling.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of compounds related to this oxathiazole derivative. The results demonstrated that certain derivatives exhibited notable antibacterial activity against Gram-positive bacteria, indicating a potential application in developing new antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide?
- Methodology : The synthesis typically involves multi-step routes, such as cyclization of precursor heterocycles followed by oxidation and protection/deprotection steps. For example, analogous compounds (e.g., tert-butyl carbamates) are synthesized via ring-closing metathesis or acid-catalyzed cyclization, with oxidation using reagents like m-CPBA (meta-chloroperbenzoic acid) to achieve sulfone groups (2,2-dioxide) . Key steps include:
- Step 1 : Formation of the oxathiazole ring via cyclization under anhydrous conditions.
- Step 2 : Oxidation of the sulfur moiety using H₂O₂ or ozone to form the 2,2-dioxide.
- Step 3 : Protection of reactive groups (e.g., tert-butyl carbamate introduction via Boc-anhydride).
- Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for isolating enantiomerically pure forms .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Analytical Techniques :
- X-ray crystallography : Definitive confirmation of the (3aS,6aS) configuration .
- NMR spectroscopy : Use of NOESY/ROESY to assess spatial proximity of protons in the cyclopenta ring system.
- Optical rotation : Compare experimental [α]D values with literature data for analogous spirocyclic compounds .
Q. What are the optimal storage conditions to maintain compound stability?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group or sulfone degradation. Solubility in DMSO or dichloromethane (at 10 mM) is recommended for long-term stability .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopenta ring influence reactivity in nucleophilic substitution reactions?
- Experimental Design : Compare reaction kinetics of (3aS,6aS) vs. (3aR,6aR) isomers with nucleophiles (e.g., Grignard reagents, amines).
- Key Findings : The cis-fused cyclopenta-oxathiazole system in the (3aS,6aS) configuration creates steric hindrance, slowing SN2 reactions but favoring SN1 pathways in polar solvents. This is supported by computational studies (DFT) on analogous bicyclic systems .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Dynamic effects : Assess temperature-dependent NMR to identify conformational exchange (e.g., ring puckering in the cyclopenta moiety).
- Impurity analysis : Use LC-MS to detect oxidation byproducts or diastereomeric contaminants .
- Cross-validate : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) .
Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or proteases, leveraging the sulfone group’s electronegativity.
- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., water, 150 mM NaCl) over 100-ns trajectories .
- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Scale-up Considerations :
- Catalyst optimization : Use asymmetric catalysis (e.g., chiral Ru complexes for hydrogenation) to preserve ee >98% .
- Continuous flow reactors : Mitigate racemization by reducing residence time at high temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
